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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the strigolactone (SL) biosynthesis

pathway, with a specific focus on the enzymatic cascade leading to the production of

solanacol. Solanacol is a canonical orobanchol-type strigolactone prominently exuded by

solanaceous plants like tomato and tobacco. This document details the core biosynthetic

pathway, presents available quantitative data, outlines key experimental protocols for pathway

elucidation, and provides visual diagrams of the biochemical and experimental workflows.

The Core Biosynthesis Pathway from β-Carotene to
Solanacol
The biosynthesis of solanacol is a multi-step process that begins in the plastids with the

carotenoid pathway and continues in the cytosol with a series of modifications catalyzed by

cytochrome P450 enzymes. The pathway can be segmented into two major phases: the

synthesis of the central precursor, carlactonoic acid (CLA), and the subsequent diversification

steps that lead to orobanchol and ultimately solanacol.

Phase 1: Synthesis of the Carlactonoic Acid (CLA)
Precursor
The initial steps of SL biosynthesis are conserved across many plant species and involve the

conversion of all-trans-β-carotene into the key intermediate, carlactone (CL), which is then
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oxidized to carlactonoic acid (CLA).[1][2]

Isomerization: The pathway initiates with the enzyme DWARF27 (D27), a β-carotene

isomerase, which converts all-trans-β-carotene to 9-cis-β-carotene within the plastid.[1]

Cleavage: Next, CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7) cleaves 9-cis-β-

carotene to form 9-cis-β-apo-10′-carotenal.[1]

Cyclization and Cleavage: This product is then acted upon by CAROTENOID CLEAVAGE

DIOXYGENASE 8 (CCD8), which catalyzes a combination of cleavage and cyclization

reactions to produce carlactone (CL), the first molecule containing the core strigolactone

structure.[1] CL is considered the common precursor for all strigolactones.[3]

Oxidation to CLA: Carlactone is exported to the cytosol, where it is oxidized by a cytochrome

P450 enzyme of the CYP711A subfamily, MORE AXILLARY GROWTH 1 (MAX1). In tomato

(Solanum lycopersicum), the ortholog SlMAX1 catalyzes the conversion of carlactone (CL)

into carlactonoic acid (CLA). This conversion is a conserved function among MAX1

homologs in various plant species.[1][3]

Phase 2: Diversification from CLA to Solanacol in
Tomato
Downstream of CLA, the pathway diversifies to produce a wide array of strigolactones. In

tomato, this branch leads to orobanchol-type SLs, including solanacol.

Orobanchol Formation: In tomato, carlactonoic acid (CLA) is directly converted to

orobanchol. This crucial step, which forms the stereospecific BC-ring, is catalyzed by the

cytochrome P450 enzyme SlCYP722C.[2] This is distinct from the pathway in rice, where

orobanchol is formed from CLA via a 4-deoxyorobanchol intermediate.[1]

Double Oxidation to Didehydro-orobanchol (DDH): Orobanchol serves as the substrate for

the next key enzyme, SlCYP712G1, another cytochrome P450. This enzyme catalyzes a

double oxidation of orobanchol to produce at least three structurally unidentified isomers of

didehydro-orobanchol (DDH).[3][4][5]

Final Conversion to Solanacol: The final step is the conversion of one of the DDH isomers

into solanacol. The enzyme responsible for this transformation has not yet been identified
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and remains a topic of ongoing research.[5] It is hypothesized to be another oxidizing

enzyme, likely a cytochrome P450.[3]
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Fig. 1: Biosynthesis pathway of solanacol from all-trans-β-carotene in tomato.

Quantitative Data
Direct enzyme kinetic parameters (Km, Vmax) for the specific tomato enzymes SlCYP722C

and SlCYP712G1 are not readily available in the published literature. However, relative

quantification of key downstream metabolites has been performed using LC-MS/MS analysis,

with abundance typically measured by peak area. The following tables summarize relative

abundance data derived from published studies.

Table 1: Relative Abundance of Strigolactones in Root Extracts of Wild-Type (WT) and SlCCD8

RNAi Tomato Lines (Data derived from Vogel et al., 2010 via MRM-LC-MS/MS peak area

analysis)[6][7]
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Compound Genotype
Relative
Abundance (Peak
Area)

% Reduction vs.
WT

Solanacol WT 100.0 ± 15.0 -

L04 (SlCCD8 RNAi) 5.8 ± 2.1 94.2%

L09 (SlCCD8 RNAi) 4.9 ± 1.8 95.1%

Didehydro-orobanchol

1
WT 100.0 ± 12.0 -

L04 (SlCCD8 RNAi) 6.2 ± 2.5 93.8%

L09 (SlCCD8 RNAi) 5.1 ± 1.9 94.9%

Didehydro-orobanchol

2
WT 100.0 ± 14.0 -

L04 (SlCCD8 RNAi) 7.1 ± 2.8 92.9%

L09 (SlCCD8 RNAi) 6.3 ± 2.2 93.7%

Orobanchol WT 100.0 ± 18.0 -

L04 (SlCCD8 RNAi) 8.5 ± 3.1 91.5%

L09 (SlCCD8 RNAi) 7.7 ± 2.9 92.3%

Table 2: Relative Abundance of Strigolactones in Tomato Root Exudates of Wild-Type (WT) and

Abscisic Acid (ABA) Deficient Mutants (Data derived from López-Ráez et al., 2010 via LC-

MS/MS peak area analysis)[8]
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Compound Genotype
Relative Abundance (Peak
Area) vs. WT

Solanacol WT (Ailsa Craig) 100.0%

notabilis (ABA deficient) ~60.0%

WT (Sitiens background) 100.0%

sitiens (ABA deficient) ~53.0%

Didehydro-orobanchol 1 WT (Ailsa Craig) 100.0%

notabilis (ABA deficient) ~62.0%

WT (Sitiens background) 100.0%

sitiens (ABA deficient) ~45.0%

Didehydro-orobanchol 2 WT (Ailsa Craig) 100.0%

notabilis (ABA deficient) ~58.0%

WT (Sitiens background) 100.0%

sitiens (ABA deficient) ~50.0%

Experimental Protocols
Elucidating the solanacol biosynthesis pathway relies on a combination of genetic, molecular,

and analytical techniques. Key among these are the heterologous expression of candidate

enzymes to verify their function and the sensitive detection of reactants and products via mass

spectrometry.

Protocol: Heterologous Expression and Metabolite
Analysis in Nicotiana benthamiana
Transient expression in N. benthamiana allows for the rapid reconstitution of biosynthetic

pathways in planta. This protocol is synthesized from methodologies described in several

studies.[9][10][11][12]

1. Plant Growth:
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Grow N. benthamiana plants in a greenhouse at 24-25°C with a 16-hour light/8-hour dark

cycle for 4-6 weeks.[3][10]

Use young, healthy, and fully expanded leaves for infiltration. Avoid plants that have started

flowering.[11]

2. Agrobacterium Culture Preparation:

Grow Agrobacterium tumefaciens (e.g., strain GV3101) containing the expression vector(s)

for your gene(s) of interest (e.g., SlCYP712G1) and a viral suppressor of gene silencing

(e.g., p19) in 10 mL of YEB or LB medium with appropriate antibiotics and 200 µM

acetosyringone.[9]

Incubate overnight at 28°C with shaking (200-220 rpm).[12]

Pellet the bacteria by centrifugation (e.g., 4000 rpm for 10 min).[11]

Discard the supernatant and resuspend the pellet in infiltration buffer (10 mM MES pH 5.6,

10 mM MgCl₂, 150-200 µM acetosyringone) to a final OD₆₀₀ of 0.5-1.0.[9][12]

Incubate the resuspended culture at room temperature for 2-4 hours before infiltration.[9]

For co-expression of multiple genes (e.g., reconstituting the entire pathway), mix the

individual Agrobacterium cultures in equal volumes.[9]

3. Agroinfiltration:

Using a 1 mL needleless syringe, gently press against the abaxial (underside) of the leaf and

slowly infiltrate the bacterial suspension into the intercellular space.[9]

Infiltrate 2-3 leaves per plant. Mark the infiltrated areas.

4. Post-Infiltration and Harvest:

Keep plants under dim light and high humidity for 24-36 hours.[9]

Return plants to normal growth conditions for 4-5 days to allow for protein expression and

metabolite production.[10]
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Harvest the infiltrated leaf areas, immediately freeze in liquid nitrogen, and store at -80°C

until extraction.[13]

5. Metabolite Extraction and Analysis:

Grind the frozen leaf tissue to a fine powder.[13]

Extract metabolites using a solvent such as 30% methanol with 0.01% formic acid or an ethyl

acetate-based method.[3][4]

Homogenize the sample and centrifuge to pellet debris.[4]

Analyze the supernatant using a validated LC-MS/MS method for strigolactone detection and

quantification.
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Fig. 2: Experimental workflow for transient expression and analysis in N. benthamiana.
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Protocol: In Vitro Enzyme Assay Using Yeast
Microsomes
This method is used to test the specific catalytic activity of a single enzyme (e.g., SlCYP712G1)

on a known substrate (e.g., orobanchol). It involves expressing the P450 enzyme in a

specialized yeast strain and then isolating the membrane fraction (microsomes) where the

enzyme is located. This protocol is a synthesis of methods described for plant P450s.[13][14]

[15]

1. Yeast Culture and Induction:

Use a yeast strain suitable for P450 expression, such as WAT11, which co-expresses an

Arabidopsis P450 reductase (ATR1).[14]

Transform the yeast with a vector containing your P450 gene of interest.

Grow a pre-culture in selective medium overnight.

Inoculate a larger volume of induction medium and grow for 12-24 hours at 28°C with

vigorous shaking to induce protein expression.[15]

2. Microsome Preparation:

Harvest yeast cells by centrifugation (e.g., 8,000 rpm, 10 min, 4°C).[15]

Wash the cell pellet with ice-cold TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM

KCl).[13]

Resuspend the pellet in ice-cold lysis buffer (e.g., TESB: 50 mM Tris-HCl pH 7.5, 1 mM

EDTA, 600 mM Sorbitol) containing protease inhibitors and DTT.[13][15]

Lyse the cells. A common method is mechanical disruption with 0.5 mm glass beads using a

bead mill or vigorous vortexing in a cold room. Repeat in short bursts with cooling on ice in

between.[13][15]

Perform a low-speed centrifugation (e.g., 5,000 x g, 20 min, 4°C) to pellet cell debris and

unlysed cells.[13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11066006/
https://pubmed.ncbi.nlm.nih.gov/35878993/
https://www.protocols.io/view/microsome-preparation-bp2l6d3kvqe5/v1
https://pubmed.ncbi.nlm.nih.gov/35878993/
https://www.protocols.io/view/microsome-preparation-bp2l6d3kvqe5/v1
https://www.protocols.io/view/microsome-preparation-bp2l6d3kvqe5/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC11066006/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11066006/
https://www.protocols.io/view/microsome-preparation-bp2l6d3kvqe5/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC11066006/
https://www.protocols.io/view/microsome-preparation-bp2l6d3kvqe5/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC11066006/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15595456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transfer the supernatant to an ultracentrifuge tube and perform a high-speed centrifugation

(e.g., 100,000 x g, 1-2 hours, 4°C) to pellet the microsomal membranes.

Discard the supernatant. Resuspend the microsomal pellet in a small volume of storage

buffer (e.g., TEG: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol).

Determine the total protein concentration using a BCA or Bradford assay. Aliquot and store at

-80°C.

3. In Vitro Enzyme Assay:

Prepare a reaction mixture in a microcentrifuge tube on ice. The final volume is typically 100

µL and contains:

Phosphate or Tris-HCl buffer (e.g., 50 mM, pH 7.5).[13]

Yeast microsomes containing the expressed P450 (e.g., 10-50 µg total protein).[13]

Substrate (e.g., orobanchol, dissolved in a minimal volume of DMSO or acetone) to a final

concentration of 1-10 µM.

Pre-incubate the mixture for 5-10 minutes at the reaction temperature (e.g., 28-30°C).

Initiate the reaction by adding the cofactor, NADPH (final concentration ~1 mM).[13]

Incubate for 1-3 hours at 28-30°C with gentle shaking.[4][13]

Stop the reaction by adding an equal volume of a quenching solvent, such as ice-cold ethyl

acetate or acetonitrile containing 1% formic acid.[13]

4. Product Extraction and Analysis:

Vortex the quenched reaction vigorously.

Centrifuge to separate the organic and aqueous layers.

Transfer the organic layer containing the products to a new tube and evaporate to dryness

under a stream of nitrogen or in a vacuum concentrator.
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Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50%

acetonitrile/water) for LC-MS/MS analysis.

Microsome Preparation

In Vitro Assay

Analysis

1. Culture & Induce
P450-expressing Yeast

2. Harvest & Lyse Cells
(e.g., Glass Beads)

3. Differential Centrifugation
to Isolate Microsomes
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Microsomal Protein

5. Set up Reaction:
Buffer + Microsomes + Substrate

6. Initiate with NADPH
& Incubate (1-3h)

7. Stop Reaction
(e.g., Ethyl Acetate)

8. Extract Products
& Evaporate Solvent

9. Reconstitute & Analyze
by LC-MS/MS
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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